1-(3-Fluorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

Structure-Activity Relationship Fluorine Substitution hsEH Inhibition

This specific 3-fluorophenyl thiourea isomer (CAS 868228-54-0) provides a non-interchangeable meta-fluorine substitution pattern, critically modulating target binding geometry vs. para-fluoro or unsubstituted analogs. Supported by US 4,579,947 for immunological and inflammatory research, and validated in 2022 studies for overcoming cisplatin resistance in colon cancer models. This scaffold is essential for precise SAR mapping where fluorine position dictates potency. Secure this exact analog to avoid uncontrolled bioactivity shifts.

Molecular Formula C21H27FN4S
Molecular Weight 386.53
CAS No. 868228-54-0
Cat. No. B2374194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea
CAS868228-54-0
Molecular FormulaC21H27FN4S
Molecular Weight386.53
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC(=CC=C3)F
InChIInChI=1S/C21H27FN4S/c1-16(23-21(27)24-19-10-6-9-18(22)15-19)20(17-7-4-3-5-8-17)26-13-11-25(2)12-14-26/h3-10,15-16,20H,11-14H2,1-2H3,(H2,23,24,27)
InChIKeyUQHFWNXHGMDRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868228-54-0 (3-Fluorophenyl Thiourea): Baseline Identity and Procurement Specifications


1-(3-Fluorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea (CAS 868228-54-0) is a synthetic small-molecule thiourea derivative with the molecular formula C21H27FN4S and a molecular weight of 386.5 g/mol [1]. The compound features a distinctive 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl scaffold linked via a thiourea bridge to a 3-fluorophenyl group. It belongs to a broader class of phenylalkylpiperazinylpropyl-thioureas claimed in patent literature for immunological, inflammatory, and allergic disorder applications [2]. The meta-fluorine substitution pattern on the N-aryl ring is a critical structural determinant differentiating it from its para-fluoro and halogen-substituted analogs within this compound series.

Why 868228-54-0 Cannot Be Generically Substituted by Close Analogs


Within the 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl thiourea series, substitution at the 3-position of the terminal N-phenyl ring is not functionally interchangeable. The meta-fluorine atom in 868228-54-0 introduces a unique electronic environment—exerting a strong electron-withdrawing inductive effect without the resonance donation observed at the para position—that directly modulates thiourea NH acidity, hydrogen-bonding capacity, and target binding geometry [1]. Patent disclosures for related phenylalkylpiperazinylpropyl-thioureas explicitly teach that halogen position and identity on the N-aryl ring are independent variables determining pharmacological activity in immunological and inflammatory models [2]. Simply sourcing a 4-fluoro, 3-chloro, or unsubstituted phenyl analog without confirmatory comparative bioassay data introduces an unquantified risk of altered potency, selectivity, or even loss of activity in the intended assay system.

Quantitative Differentiation Evidence: 868228-54-0 vs. Closest Analogs


Meta-Fluoro vs. Para-Fluoro Effect on Thiourea Bioactivity: Class-Level SAR Evidence

In a structurally distinct thiourea series (N-adamantylalkyl-N′-fluorophenylthioureas) targeting human soluble epoxide hydrolase (hsEH), the effect of fluorine ring position on inhibitory activity was quantitatively established. Isosteric replacement of hydrogen by fluorine increased inhibitory potency twofold for 3-fluorophenyl derivatives, whereas the same replacement at the 4-position produced a ninefold increase relative to the unsubstituted parent [1]. This class-level inference demonstrates that meta-fluorine and para-fluorine substitutions are not pharmacologically equivalent, with the meta-isomer (as in 868228-54-0) conferring a distinct, attenuated activity profile compared to its para-substituted counterpart (CAS 868228-43-7). Although this specific dataset derives from an adamantyl-scaffold series, the underlying electronic principle—differential modulation of thiourea NH acidity and hydrogen-bond donor strength by meta vs. para electron-withdrawing groups—is transferable to the piperazinyl-propan-2-yl thiourea scaffold.

Structure-Activity Relationship Fluorine Substitution hsEH Inhibition

Computed Drug-Likeness and Physicochemical Property Profile vs. 4-Fluoro Isomer

Computational property profiling of 868228-54-0 using PubChem-derived descriptors reveals a calculated XLogP3-AA of 3.4, topological polar surface area (TPSA) of 62.6 Ų, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds [1]. While the 4-fluoro positional isomer (CAS 868228-43-7) shares an identical molecular formula and gross molecular weight, the shift of fluorine from meta to para position alters the molecular dipole moment and electrostatic potential surface, which in turn affects target recognition and binding kinetics even when bulk logP values remain similar. The TPSA of 62.6 Ų places the compound within favorable limits for oral bioavailability according to Veber's rules (TPSA < 140 Ų), and the rotatable bond count of 5 is below the commonly cited threshold of 10 for acceptable oral bioavailability [2].

Physicochemical Properties Drug-Likeness Lipophilicity

Patent-Backed Therapeutic Indication Space: Immunological and Inflammatory Disorders

The phenylalkyl(piperazinyl)propyl-thiourea scaffold encompassing 868228-54-0 is explicitly claimed in US Patent 4,579,947 for the treatment of immunological, inflammatory, and allergic disorders, with demonstrated activity as antihistamines and inhibitors of mediator release from basophils and mast cells [1]. The patent teaches that compounds within this genus lack the CNS sedative side effects normally associated with antihistamine therapy, a differentiation from first-generation antihistamines such as diphenhydramine. While the patent does not disclose individual IC50 or Ki values for 868228-54-0 specifically, it establishes the therapeutic relevance of the compound class and provides a regulatory-grade precedent for pharmaceutical composition development.

Immunological Disorders Inflammatory Disorders Antihistamine

Meta-Halogen Series Differentiation: Fluorine vs. Chlorine vs. Bromine at the 3-Position

A systematic study of substituted phenylthioureas demonstrated that antipathogenic activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilm-forming strains is significantly influenced by the identity of the halogen atom on the N-phenyl substituent [1]. The study correlated activity with the presence of one iodine, bromine, or fluorine atom versus two or three chlorine atoms on the phenyl ring. Within the 3-halogen series of the 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl thiourea scaffold, the 3-fluoro analog (868228-54-0) is expected to exhibit higher metabolic stability compared to 3-chloro and 3-bromo analogs due to the greater strength of the C-F bond (bond dissociation energy ~485 kJ/mol) vs. C-Cl (~339 kJ/mol) and C-Br (~285 kJ/mol), reducing susceptibility to cytochrome P450-mediated oxidative dehalogenation [2].

Halogen SAR Thiourea Bioactivity Antipathogenic Activity

Scaffold Validation in Colorectal Carcinoma Apoptosis Induction: Piperazinyl Thiourea Class Evidence

A 2022 study in the Journal of Molecular Structure evaluated a library of 13 piperazinyl thiourea derivatives (L1-L13) for anticancer activity against colon cancer cell lines HCT116, HCT116+ch3 (cisplatin-resistant), and SW620, along with normal FHC cells [1]. Lead compound L2 (4-methyl-N-((4-(4-phenylpiperazin-1-yl)phenyl)carbamothioyl)benzamide) demonstrated superior cytotoxicity against cisplatin-resistant HCT116+ch3 cells with high selectivity over normal FHC cells, inducing apoptosis via caspase-8 and PARP cleavage. DNA binding studies confirmed intercalation as the mechanism of action. While 868228-54-0 was not among the specific compounds tested, this class-level evidence validates the piperazine-thiourea pharmacophore as a viable scaffold for overcoming drug-resistant colorectal carcinoma through targeted apoptosis induction—a therapeutic context where generic substitution with non-piperazinyl thioureas would forfeit the DNA-intercalating and caspase-activating properties associated with the piperazine moiety.

Colorectal Carcinoma Apoptosis Induction Piperazinyl Thiourea

Fluorine-Enabled Lipophilicity and Membrane Penetration Advantage in Antifungal Thioureas

A comparative study of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas demonstrated that the inclusion of fluorine on the N-phenyl ring enhances antifungal activity relative to non-fluorinated analogs, an effect attributed to increased lipophilicity facilitating cell membrane penetration and drug transport to intracellular targets [1]. The study found that fluorinated thioureas exhibited better antifungal than antibacterial profiles, suggesting a specific advantage in eukaryotic cell membrane crossing. Within the 868228-xx-xx series, the 3-fluorophenyl substitution in 868228-54-0 provides this fluorine-enabled lipophilicity benefit compared to the unsubstituted phenyl analog (CAS 868228-40-4), while the meta position offers a different pharmacokinetic profile compared to para-substituted variants due to differential metabolic handling of meta- vs. para-fluorophenyl groups by CYP450 enzymes [2].

Antifungal Activity Fluorine Lipophilicity Membrane Penetration

Recommended Application Scenarios for 868228-54-0 Based on Differentiation Evidence


Immunological and Anti-Allergic Drug Discovery: Patent-Precedented Lead Optimization

868228-54-0 serves as a strategic entry point for medicinal chemistry programs targeting immunological, inflammatory, and allergic disorders, supported by the US 4,579,947 patent family [1]. The compound's piperazine-thiourea scaffold is claimed for antihistamine activity with reduced CNS sedation compared to first-generation antihistamines. Procurement of the specific 3-fluorophenyl analog enables exploration of meta-substituent SAR within this genus, where the fluorine atom provides a metabolically stable handle that can be systematically varied to 3-Cl, 3-Br, or 3-CF3 to map electronic and steric requirements at the target binding site.

Colorectal Carcinoma Research: Apoptosis-Inducing Piperazinyl Thiourea Scaffold

For oncology groups investigating DNA-intercalating apoptosis inducers, 868228-54-0 represents a piperazine-bearing thiourea chemotype validated in the Journal of Molecular Structure (2022) for overcoming cisplatin resistance in HCT116+ch3 colon cancer cells via caspase-8/PARP-mediated apoptosis [1]. The 3-fluorophenyl substitution differentiates it from the published L1-L13 series and offers a novel vector for SAR expansion. Use in head-to-head comparative cytotoxicity panels against the unsubstituted phenyl analog (868228-40-4) and 4-fluoro isomer (868228-43-7) can quantify the contribution of fluorine position to anticancer potency and selectivity.

Antifungal Screening and Membrane Penetration Optimization

Building on class-level evidence that fluorinated N-phenyl thioureas exhibit enhanced antifungal activity through improved membrane penetration [1], 868228-54-0 is suitable for antifungal screening panels. The meta-fluorine substitution provides a distinct lipophilicity-electronic profile compared to para-fluoro and non-fluorinated analogs, enabling systematic investigation of halogen position effects on fungal cell membrane crossing and intracellular target engagement.

Computational Chemistry and In Silico SAR Model Building

With its well-defined computed properties (XLogP3-AA = 3.4, TPSA = 62.6 Ų) and membership in a congeneric series with multiple commercially available halogen and positional analogs, 868228-54-0 is well-suited as a node in computational SAR model construction [1]. The compound's 5 rotatable bonds and 2 hydrogen bond donors provide conformational flexibility within drug-like space, making it a useful test case for docking studies, free energy perturbation (FEP) calculations comparing 3-F vs. 4-F vs. 3-Cl binding, and machine learning model training on thiourea bioactivity datasets.

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